Quinolinol, chloro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

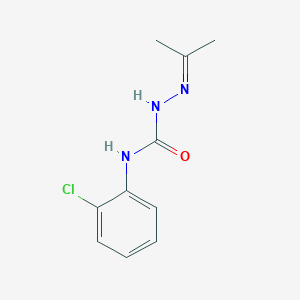

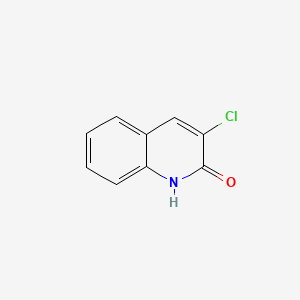

Cloxyquin, or 5-Chloro-8-quinolinol, is a compound with the molecular formula C9H6ClNO and a molecular weight of 179.603 . It is a member of a family of drugs called hydroxyquinolines .

Synthesis Analysis

The synthesis of quinolinol derivatives has been reported in various studies . For instance, one study employed a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . Another study reported the use of Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions, transition metal catalyzed reactions, transition metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes for the synthesis of quinoline and its analogues .Molecular Structure Analysis

The molecular structure of Cloxyquin is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey of Cloxyquin is CTQMJYWDVABFRZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Cloxyquin have been studied in various contexts . For example, one study used a solvent-assisted co-grinding method to form a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Physical And Chemical Properties Analysis

Cloxyquin has a molecular weight of 179.603 . More detailed spectroscopic and electronic properties of Cloxyquin can be determined through theoretical characterization .Applications De Recherche Scientifique

Antifungal Applications

Dichlorinated 8-quinolinols, including various chloro-quinolinol derivatives, have shown effectiveness against Candida species, such as Candida albicans and C. Tropicalis. These compounds, particularly 3,5-dichloro-8-quinolinol, demonstrated a higher efficacy than the control substance, 5-fluorocytosine, suggesting potential as topical or systemic antifungal agents (Lentz et al., 2004). Similarly, substituted 8-quinolinol sulfonic acids exhibited antifungal activity, with certain chloro derivatives showing notable inhibition of fungi, attributed to a nonchelating mechanism and intramolecular synergism (Gershon et al., 2004).

Corrosion Inhibition

5-(Chloromethyl)-8-quinolinol hydrochloride has been identified as an effective inhibitor of carbon steel corrosion in hydrochloric acid solutions. This compound acts as a mixed-type inhibitor, forming a protective film on the metal surface, with an inhibition efficiency reaching 97% at specific concentrations (Faydy et al., 2016).

Trace Metal Preconcentration

A water-in-oil emulsion containing 8-quinolinol has been utilized for concentrating trace heavy metals from seawater, facilitating their determination by graphite-furnace atomic absorption spectrometry. This method demonstrated high efficiency in preconcentrating metals like Co, Ni, Cu, and Cd (Matsumiya et al., 2004).

Cancer Research

7-[Anilino(phenyl)methyl]-2-methyl-8-quinolinol, a quinolinol derivative, emerged as a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction in cancer cells, representing a new class of non-peptide inhibitors in cancer therapy (Lu et al., 2006). Also, platinum(II) complexes with 5-chloro-7-iodo-8-quinolinol (clioquinol) showed high cytotoxic effects on human fibroblasts and carcinoma cell lines, indicating significant anticancer potential (Živković et al., 2018).

Antimicrobial Activity

Metal chelates of 5-chloromethyl-8-quinolinol have demonstrated notable antimicrobial activity, underscoring the potential of these compounds in developing new antibacterial agents (Patel et al., 2009).

Mécanisme D'action

Target of Action

3-Chloroquinolin-2-ol, also known as Quinolinol, chloro-, is a quinoline derivativeQuinoline derivatives are known to exhibit a broad spectrum of biological activities and are often used as scaffolds in drug development . They have been reported to show antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .

Biochemical Pathways

For example, some quinoline derivatives act as zinc and copper chelators, which can be a potential therapeutic strategy for diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .

Pharmacokinetics

Studies on a similar compound, clioquinol, have shown that it is rapidly absorbed and undergoes first-pass metabolism to glucuronate and sulfate conjugates . The bioavailability of Clioquinol is about 12% when administered intraperitoneally . It’s worth noting that the pharmacokinetic properties of 3-Chloroquinolin-2-ol may differ.

Result of Action

For instance, some quinoline derivatives have been found to exhibit potent anticancer activity against various cancer cell lines .

Safety and Hazards

Cloxyquin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of Cloxyquin, and to use it only outdoors or in a well-ventilated area .

Orientations Futures

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with numerous quinoline-based molecules being used to develop potent lead compounds with good efficacy and low toxicity . Future research could focus on further exploring the synthesis and biological activities of quinoline derivatives .

Propriétés

IUPAC Name |

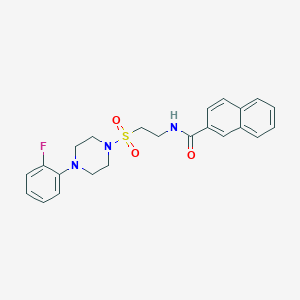

3-chloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKKFPGAZIINBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)

![5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2979078.png)

![Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2979080.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2979082.png)

![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)

![3-chloro-6-fluoro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2979090.png)